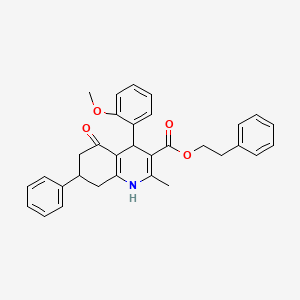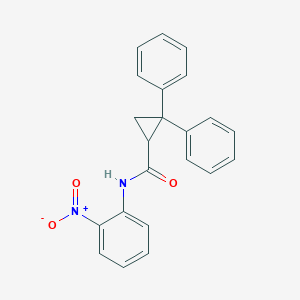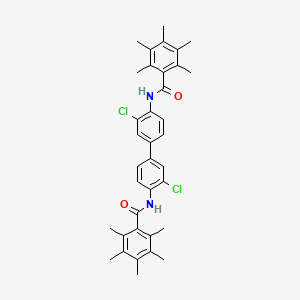![molecular formula C22H23NO B5116626 {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol CAS No. 6969-98-8](/img/structure/B5116626.png)
{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol
Descripción general
Descripción
{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol, also known as tamoxifen, is a non-steroidal anti-estrogen drug that is widely used in the treatment of breast cancer. It is also used for the prevention of breast cancer in women who are at high risk of developing the disease. Tamoxifen is a selective estrogen receptor modulator (SERM) that works by blocking the effects of estrogen on breast tissue.
Mecanismo De Acción
Tamoxifen works by blocking the effects of estrogen on breast tissue. Estrogen is a hormone that promotes the growth of breast tissue, and this growth can lead to the development of breast cancer. Tamoxifen binds to the estrogen receptor in breast tissue, preventing estrogen from binding to the receptor and promoting the growth of breast tissue.
Biochemical and Physiological Effects:
Tamoxifen has been shown to have several biochemical and physiological effects in addition to its anti-cancer properties. It has been shown to increase bone mineral density, reduce the risk of osteoporosis, and improve lipid profiles in postmenopausal women. Tamoxifen has also been shown to have anti-inflammatory properties and may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tamoxifen is widely used in laboratory experiments as a tool for the manipulation of gene expression. It is commonly used in the generation of conditional knockout mice, where a specific gene can be deleted in a tissue-specific manner. Tamoxifen is also used in the generation of transgenic mice, where a specific gene can be overexpressed in a tissue-specific manner. The main limitation of {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol in laboratory experiments is its potential toxicity, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol. One area of research is the development of more selective estrogen receptor modulators that have fewer side effects than {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol. Another area of research is the development of combination therapies that include {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol and other anti-cancer drugs. Additionally, there is ongoing research on the use of {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol in the treatment of other types of cancer, including ovarian and prostate cancer. Finally, there is research on the use of {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol in the prevention of other diseases, including cardiovascular disease and osteoporosis.
Métodos De Síntesis
Tamoxifen can be synthesized by several methods including the Friedel-Crafts reaction, Grignard reaction, and reduction of the corresponding nitro compound. The most commonly used method for the synthesis of {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol is the Friedel-Crafts reaction, which involves the reaction of 2-dimethylaminoethanol with diphenylmethane in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Tamoxifen has been extensively studied for its anti-cancer properties and has been found to be effective in the treatment of breast cancer. It has also been studied for its potential use in the prevention of breast cancer in high-risk women. Tamoxifen has been shown to reduce the risk of breast cancer by up to 50% in women who are at high risk of developing the disease.
Propiedades
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-23(2)17-18-11-9-10-16-21(18)22(24,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,24H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQPHUOVOIUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290482 | |
| Record name | {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6969-98-8 | |
| Record name | NSC68894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)


![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)

![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
